molecular formula C15H21ClN2O4S B513084 1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942702-44-5

1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B513084
CAS No.: 942702-44-5
M. Wt: 360.9g/mol
InChI Key: HLTRYJDXJGZEAL-UHFFFAOYSA-N
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Description

1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS 942702-44-5) is a high-purity chemical compound with a molecular formula of C15H21ClN2O4S and a molecular weight of 360.9 g/mol . This piperazine derivative is offered for research purposes, particularly in early-stage discovery and screening. Compounds within this structural class, featuring a benzenesulfonyl piperazine core, are of significant interest in medicinal chemistry and pharmacology research. They serve as key scaffolds in the development of novel therapeutic agents, with published studies highlighting similar structures as inhibitors of key enzymatic targets like PARP1, which is involved in DNA repair and is a validated target in oncology . Furthermore, research on related molecules indicates potential for investigating other biological pathways, such as the inhibition of lysosomal phospholipase A2 (PLA2G15), a mechanism linked to the study of drug-induced phospholipidosis . Its structure, characterized by a sulfonyl group bridging a substituted benzene ring and an acetyl piperazine group, is available for use in hit-to-lead optimization, chemical biology studies, and as a building block for the synthesis of more complex molecules . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4S/c1-4-22-14-9-11(2)13(16)10-15(14)23(20,21)18-7-5-17(6-8-18)12(3)19/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTRYJDXJGZEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN(CC2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl Chloride

The benzenesulfonyl group is introduced via sulfonation of 5-chloro-2-ethoxy-4-methylbenzene. Chlorosulfonic acid or thionyl chloride (SOCl2\text{SOCl}_2) in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) at 40°C for 2–3 hours achieves quantitative conversion to the sulfonyl chloride intermediate. Excess thionyl chloride (1.5–2.0 equivalents) ensures complete activation, with subsequent distillation under vacuum to isolate the product.

Reaction Conditions Table

ParameterValueSource
ReagentThionyl chloride (1.5 eq)
SolventDichloromethane
Temperature40°C
Reaction Time2–3 hours
Yield>95%

Piperazine Functionalization

Acetylation of Piperazine

1-Acetylpiperazine is prepared by treating piperazine with acetyl chloride in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at 0–5°C. This step ensures selective acetylation at the 1-position, avoiding N,N-diacetylation.

Sulfonylation with Benzenesulfonyl Chloride

The sulfonyl chloride intermediate reacts with 1-acetylpiperazine in a nucleophilic substitution. A 1:1 molar ratio in CH2Cl2\text{CH}_2\text{Cl}_2, catalyzed by Et3N\text{Et}_3\text{N}, at 25°C for 12 hours yields the sulfonamide product. Post-reaction extraction with diisopropyl ether removes unreacted reagents.

Key Analytical Data

  • NMR (CDCl₃): δ 1.42 (t, 3H, -OCH₂CH₃), 2.10 (s, 3H, -COCH₃), 2.38 (s, 3H, Ar-CH₃), 3.55–3.70 (m, 8H, piperazine).

  • HPLC Purity: ≥98% after silica gel chromatography (n-hexane/EtOAc = 1:2).

Acid-Catalyzed Hydrolysis and Byproduct Management

Hydrolysis of Protective Groups

Residual protective groups (e.g., tert-butoxycarbonyl) are removed using concentrated hydrobromic acid (HBr\text{HBr}) or sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 80–85°C for 24 hours. This step ensures deprotection without degrading the ethoxy or chloro substituents.

Byproduct Recovery

Amino byproducts (e.g., benzylamine) are recovered via distillation or solvent extraction. Recycling these byproducts increases overall process efficiency by 15–20%.

Purification and Crystallization

Solvent Stripping and Recrystallization

Post-reaction mixtures are stripped of toluene under vacuum, followed by recrystallization from diisopropyl ether. Heating to reflux (70°C) and gradual cooling to 25°C yield crystalline product with >99% purity.

Chromatographic Purification

Preparative thin-layer chromatography (TLC) using n-hexane/ethyl acetate (1:2) resolves minor impurities, particularly regioisomers of the sulfonamide.

Scale-Up Considerations

Solvent Optimization

Replacing dichloromethane with greener alternatives (e.g., cyclopentyl methyl ether) reduces environmental impact while maintaining reaction efficiency.

Temperature Control

Maintaining hydrolysis temperatures below 85°C prevents decomposition of the acetylpiperazine moiety, ensuring consistent yields at scale .

Chemical Reactions Analysis

1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C15H21ClN2O4S
  • Molecular Weight : 360.9 g/mol
  • IUPAC Name : 1-[4-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylpiperazin-1-yl]ethanone

The compound features a piperazine ring, which is a common motif in many pharmacologically active compounds. Its structural uniqueness contributes to its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor properties of piperazine derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant anti-proliferative effects against various cancer cell lines, including myeloma and lymphomas . These findings suggest that 1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one may possess similar therapeutic potential.

Neuropharmacological Effects

Piperazine derivatives are known for their neurotropic effects. The compound has been investigated for its ability to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders . Specifically, enhancements in potassium chloride cotransporter-2 (KCC2) expression have been linked to improved brain function, suggesting potential uses in neurodegenerative conditions .

Anti-inflammatory Properties

The sulfonamide group present in the compound is associated with anti-inflammatory activity. Similar piperazine derivatives have been utilized as intermediates in the synthesis of anti-inflammatory agents . This highlights the potential for This compound to be developed into a therapeutic agent for inflammatory diseases.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from commercially available piperazine derivatives. A common method includes:

  • Formation of the Piperazine Ring : The initial step often involves the reaction of piperazine with various substituted benzene sulfonyl chlorides.
  • Introduction of Ethoxy and Chlorine Substituents : Subsequent reactions introduce ethoxy and chloro groups through electrophilic aromatic substitution.
  • Final Product Isolation : The final compound is isolated through crystallization or chromatography techniques.

Yield and Purity

Synthesis yields can vary based on reaction conditions, but typical yields range from 50% to 75% purity depending on the purification methods employed .

Study 1: Antitumor Efficacy

In a recent study, a related piperazine derivative demonstrated significant cytotoxicity against multiple myeloma cells. This study utilized a virtual screening approach to identify compounds with similar structural motifs that could enhance antitumor activity . The findings indicate that further exploration of This compound could yield promising results in cancer therapy.

Study 2: Neuropharmacological Impact

Another investigation focused on the neuropharmacological effects of piperazine derivatives, noting their ability to enhance KCC2 expression in neuronal cultures. This enhancement was linked to improved synaptic function and could pave the way for developing treatments for neurological disorders such as epilepsy and depression .

Mechanism of Action

The mechanism of action of 1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring provides additional binding sites, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-acetyl derivatives with sulfonyl substituents are widely explored in medicinal chemistry. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural and Physicochemical Comparison

Compound Name Substituents on Aromatic Ring Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity (%) Reference
Target : 1-[4-(5-Cl-2-OEt-4-Me-benzenesulfonyl)piperazin-1-yl]ethan-1-one 5-Cl, 2-OEt, 4-Me C₁₅H₂₀ClN₂O₄S 365.84 (calculated) Not reported Not reported -
2-Chloro-1-[4-(4-OEt-benzenesulfonyl)piperazin-1-yl]ethan-1-one 4-OEt C₁₄H₁₉ClN₂O₄S 346.83 Not reported Not reported
1-[4-(4-Cl-benzenesulfonyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-one 4-Cl C₁₃H₁₅ClN₄O₂S₂ 370.87 (calculated) Not reported Not reported
1-{4-[(5-Cl-thiophen-2-yl)sulfonyl]piperazin-1-yl}ethan-1-one Thiophene-5-Cl C₁₀H₁₃ClN₂O₃S₂ 308.80 Not reported Not reported
  • Key Observations: The target compound’s 5-Cl-2-OEt-4-Me substitution introduces greater steric bulk and lipophilicity compared to simpler analogs like the 4-OEt derivative . Substitution at the ortho position (2-OEt in the target) may alter conformational flexibility and receptor binding compared to para-substituted analogs (e.g., 4-Cl in ).

Structure-Activity Relationship (SAR)

  • Electron-Withdrawing Groups (Cl, SO₂) : Enhance binding to hydrophobic pockets in target proteins .
  • Ethoxy and Methyl Groups : Improve metabolic stability by reducing oxidative degradation .
  • Sulfonyl Linker : Facilitates hydrogen bonding with receptor residues, critical for affinity .

Biological Activity

1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one, also known by its CAS number 942702-44-5, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antibacterial properties, cytotoxicity, and mechanisms of action based on various studies and findings.

The molecular formula of this compound is C15H21ClN2O4SC_{15}H_{21}ClN_{2}O_{4}S, with a molecular weight of 360.9 g/mol. Its structure includes a piperazine ring, which is often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC₁₅H₂₁ClN₂O₄S
Molecular Weight360.9 g/mol
CAS Number942702-44-5

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

In a comparative study, the compound demonstrated comparable efficacy to established antibiotics, suggesting its potential as an alternative treatment option in combating resistant bacterial strains .

Cytotoxicity and Apoptosis

The cytotoxic effects of this compound were evaluated in vitro using various cancer cell lines. The results indicated that it induces apoptosis through the activation of caspase pathways. Specifically, it was observed that the compound significantly reduced cell viability in cancer cells while exhibiting lower toxicity towards normal cells, indicating a selective action that could be beneficial for therapeutic applications .

The compound's interaction with biological systems can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit certain cytochrome P450 enzymes (CYPs), affecting drug metabolism and potentially enhancing the bioavailability of co-administered drugs .
  • Membrane Permeability : Studies suggest that the compound can traverse biological membranes effectively, which is crucial for its bioactivity in vivo. Its permeability characteristics were assessed through various models, indicating favorable transport properties across cellular barriers .
  • Interaction with Receptors : Preliminary data suggest interactions with G protein-coupled receptors (GPCRs), which play a significant role in many physiological processes and are common drug targets .

Case Studies

A notable study focused on the synthesis and biological evaluation of similar sulfonamide derivatives revealed promising results regarding their neuroprotective effects against glutamate-induced neurotoxicity in neuronal cell lines. The findings highlighted the potential for developing neuroprotective agents based on the structural framework of this compound .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for the preparation of 1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one?

  • Methodology : A robust approach involves coupling reactions between benzenesulfonyl chloride derivatives and piperazine intermediates. For example, using dichloromethane (DCM) as a solvent with N,N-diisopropylethylamine (DIEA) as a base facilitates efficient acylation of the piperazine nitrogen. Purification via crystallization (e.g., with ethyl acetate/hexane) or flash chromatography (silica gel, gradient elution) ensures high purity . Optimize reaction temperature (room temperature to 50°C) and stoichiometry to improve yield.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • X-ray crystallography resolves molecular geometry and confirms sulfonyl-piperazine conformation .
  • NMR spectroscopy (¹H, ¹³C, DEPT) identifies proton environments and carbon frameworks, particularly distinguishing ethanone and sulfonyl groups .
  • Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • HPLC with UV detection assesses purity (>95% recommended for biological studies) .

Q. What safety precautions should be prioritized during laboratory handling of this compound?

  • Methodology :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Store at 2–8°C under inert gas (argon) to prevent degradation .
  • Work in a fume hood due to potential dust formation; avoid ignition sources near organic solvents like DCM .

Advanced Questions

Q. How can discrepancies in synthetic yield or purity data be systematically investigated?

  • Methodology :

  • Variable screening : Test solvent polarity (e.g., DCM vs. THF), base strength (DIEA vs. triethylamine), and reaction time .
  • Purity assessment : Compare HPLC retention times with authentic standards and quantify impurities via integration .
  • Yield optimization : Monitor intermediates (e.g., sulfonyl chloride stability) using TLC or in-situ IR spectroscopy .

Q. What experimental approaches elucidate the electronic and steric effects of the benzenesulfonyl substituent?

  • Methodology :

  • Cyclic voltammetry measures electron-withdrawing capacity of the sulfonyl group, correlating with reactivity .
  • Solubility studies in polar/nonpolar solvents (e.g., DMSO vs. chloroform) assess hydrophilicity contributions .
  • X-ray crystallography identifies steric hindrance from the 5-chloro-2-ethoxy-4-methyl substitution pattern .

Q. How should researchers design in vitro assays to assess this compound's biological activity?

  • Methodology :

  • Cell viability assays (e.g., MTT) determine cytotoxicity thresholds (start at 10 µM, 24–72 h incubation) .
  • Target engagement : Use fluorescence polarization or SPR to measure binding affinity to enzymes/receptors.
  • Dose-response curves (IC₅₀/EC₅₀) establish potency; include positive controls (e.g., known inhibitors) .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Molecular docking (AutoDock Vina) predicts binding modes using protein crystal structures (e.g., kinases) .
  • QSAR modeling : Train models with descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors/donors from analogs .
  • DFT calculations (Gaussian) analyze frontier molecular orbitals (HOMO/LUMO) to explain reactivity trends .

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